molecular formula C28H32N4O5 B2985497 N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 866346-16-9

N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2985497
CAS No.: 866346-16-9
M. Wt: 504.587
InChI Key: FVWFJCKNGSLVSU-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a synthetic small molecule with a molecular formula of C28H32N4O5 and a molecular weight of 504.6 g/mol . This compound is built around a 1,2-dihydroquinazoline-2,4-dione core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities. The molecule is further functionalized with a 3-nitrobenzyl group at the N1 position of the quinazolinone ring and an N-cyclopentyl cyclohexanecarboxamide moiety connected via a methylene linker . The presence of these distinct pharmacophoric elements—the aromatic quinazolinone system, the nitroaromatic group, and the lipophilic cyclopentyl and cyclohexyl rings—makes this compound a valuable intermediate for researchers in drug discovery. It is primarily useful for exploring structure-activity relationships (SAR), particularly in the development of enzyme inhibitors or receptor ligands. The specific mechanism of action and full spectrum of biological activity for this compound are areas of active investigation, and it is provided as a well-characterized chemical tool to support these research endeavors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-4-[[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O5/c33-26(29-22-7-1-2-8-22)21-14-12-19(13-15-21)17-31-27(34)24-10-3-4-11-25(24)30(28(31)35)18-20-6-5-9-23(16-20)32(36)37/h3-6,9-11,16,19,21-22H,1-2,7-8,12-15,17-18H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWFJCKNGSLVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide, with CAS number 866013-73-2, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C28H32N4O5C_{28}H_{32}N_{4}O_{5}, with a molecular weight of approximately 504.24 g/mol. The structure includes a cyclopentyl group and a quinazolinone core, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC28H32N4O5C_{28}H_{32}N_{4}O_{5}
Molecular Weight504.24 g/mol
CAS Number866013-73-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitrobenzyl group may participate in redox reactions, while the quinazolinone core can interact with various biological macromolecules, modulating their activity. This interaction can potentially lead to effects such as inhibition of cancer cell proliferation and modulation of signaling pathways involved in tumor growth.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown effective inhibition of cancer cell lines such as SW480 and HCT116 with IC50 values indicating strong potency .

Case Studies

  • Inhibition of Colorectal Cancer : A study on derivatives of quinazolinone revealed that they significantly inhibited Wnt-dependent transcription and reduced proliferation in colorectal cancer cell lines .
  • Xenograft Models : In vivo studies using xenografted mice demonstrated that certain analogs reduced tumor growth and expression levels of proliferation markers like Ki67 .

Research Findings

Numerous studies have been conducted to evaluate the biological activity of quinazolinone derivatives. For example:

  • Cytotoxicity : Compounds with similar structures were screened against various human malignant cell lines, showing varying degrees of cytotoxicity. One study reported an IC50 value of 6.2 μM against colon carcinoma cells .
  • Mechanistic Insights : The mechanism by which these compounds exert their effects often involves interference with critical cellular pathways, including apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The target compound shares a common scaffold with several analogs, primarily differing in substituents on the quinazolinone ring, the carboxamide side chain, and heterocyclic variations. Below is a comparative analysis:

Table 1: Structural Comparison of Quinazolinone Derivatives
Compound Name (CAS Number) Molecular Formula Molecular Weight Key Substituents Structural Notes
Target Compound C₃₀H₃₃N₅O₅ (est.) ~567.6 g/mol 3-Nitrobenzyl, Cyclopentylcarboxamide Quinazolin-2,4-dione core with methylene bridge
N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide (688356-55-0) C₂₅H₃₃N₅OS 479.6 g/mol Butylcarboxamide, 2-thioxoquinazoline Thioxo group replaces one dioxo; altered hydrogen bonding
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide (892287-57-9) C₂₄H₂₃BrN₄O₄ 519.4 g/mol Bromo-substituted quinazolinone, 2-methoxybenzyl Bromine increases steric bulk; methoxy enhances lipophilicity
N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide (932344-65-5) C₂₈H₂₉N₃O₃S 487.6 g/mol Thienopyrimidine core, dual benzyl groups Heterocycle variation (thieno vs. quinazolinone) alters electronic properties
N-(2-(4-ethylpiperazin-1-yl)ethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide () C₂₈H₃₈N₆O₂S 534.7 g/mol Piperazinyl-ethyl side chain, thioxoquinazoline Basic piperazine group introduces solubility and charge at physiological pH

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups : The 3-nitrobenzyl group in the target compound likely enhances electrophilicity and π-π stacking compared to analogs with electron-donating groups (e.g., 2-methoxybenzyl in 892287-57-9) .
  • Side Chain Variations : The cyclopentyl group in the target compound offers moderate lipophilicity, whereas piperazinyl-ethyl chains () enhance water solubility due to ionization .

NMR Insights into Structural Environments

highlights that chemical shift differences in specific regions (e.g., positions 29–36 and 39–44) correlate with substituent changes. For instance, the nitro group in the target compound would deshield nearby protons, causing distinct shifts in region B compared to benzyl or methoxy analogs . This method allows precise localization of functional groups in analogs.

Lumping Strategy for Property Prediction

As noted in , compounds with shared scaffolds (e.g., quinazolinone cores) may exhibit similar reactivity and bioavailability. The lumping approach simplifies comparative studies by grouping analogs like the target compound, 892287-57-9, and 932344-65-5, despite heterocycle differences .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for this compound?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. The quinazolinone core can be prepared via condensation of anthranilic acid derivatives with urea or thiourea, followed by nitrobenzyl substitution. The cyclohexanecarboxamide moiety is introduced via coupling reactions (e.g., EDC/HOBt-mediated amidation). Cyclopentyl groups are added using nucleophilic substitution or reductive amination. Optimize solvent systems (DMF or DCM) and catalysts (e.g., palladium for cross-coupling) to improve yields .
Step Reagents/Conditions Yield Range
Quinazolinone formationAnthranilic acid, urea, acetic anhydride, 120°C60-75%
Nitrobenzyl substitution3-Nitrobenzyl chloride, K₂CO₃, DMF50-65%
Cyclohexane couplingEDC, HOBt, DCM, rt70-85%

Q. How can researchers confirm structural integrity post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H/¹³C NMR to verify proton environments (e.g., aromatic protons of quinazolinone at δ 7.5-8.5 ppm, cyclohexane methylene at δ 1.2-2.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns (e.g., loss of NO₂ group from nitrobenzyl moiety) .
  • X-ray Crystallography : Resolve crystal structures for unambiguous confirmation (see analogous methods in Acta Crystallographica studies) .

Q. What preliminary biological assays are suitable for evaluating bioactivity?

  • Methodological Answer : Prioritize in vitro assays:

  • Enzyme Inhibition : Test against kinases or proteases due to the quinazolinone core’s affinity for ATP-binding pockets .
  • Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays. Include controls for nitro-reduction artifacts .
  • Solubility Studies : Measure logP values (e.g., using shake-flask method) to assess bioavailability .

Advanced Questions

Q. How to optimize synthetic yield of the quinazolinone core under varying catalytic conditions?

  • Methodological Answer : Screen catalysts (e.g., CuI for Ullmann-type couplings) and solvents (switch from DMF to ionic liquids for greener synthesis). Use Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and reaction time. For example:
Catalyst Solvent Temp (°C) Yield
CuIDMF12065%
Pd(OAc)₂Toluene10072%
None (microwave)H₂O15058%

Reference analogous optimization strategies for heterocyclic systems .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with protein structures (PDB IDs) to identify binding poses. Focus on the nitrobenzyl group’s role in π-π stacking .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond networks .
  • QSAR Modeling : Train models with PubChem bioactivity data to predict ADMET properties .

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA) to identify outliers.
  • Purity Validation : Re-analyze batches via HPLC (≥95% purity) to rule out impurities .
  • Assay Standardization : Compare protocols (e.g., cell passage number, serum concentration) and replicate under controlled conditions .

Key Research Gaps

  • Mechanistic Studies : The role of the cyclopentyl group in modulating target selectivity remains unclear. Use isotopic labeling (e.g., ¹⁵N) to track metabolic pathways .
  • In Vivo Efficacy : Limited data on pharmacokinetics. Conduct rodent studies with LC-MS/MS monitoring of plasma concentrations .

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